molecular formula C11H6O4 B14316258 4-Benzoylfuran-2,3-dione CAS No. 112996-44-8

4-Benzoylfuran-2,3-dione

Cat. No.: B14316258
CAS No.: 112996-44-8
M. Wt: 202.16 g/mol
InChI Key: AFVYHRINENZHRJ-UHFFFAOYSA-N
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Description

4-Benzoylfuran-2,3-dione is a heterocyclic compound that features a benzofuran ring fused with a diketone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzoylfuran-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents. For instance, the reaction of 2-hydroxyacetophenone with benzoyl chloride in the presence of a base can yield this compound through an intramolecular cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoylfuran-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diketone structure to diols.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Diols.

    Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

4-Benzoylfuran-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzoylfuran-2,3-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure allows it to participate in multiple biochemical interactions .

Comparison with Similar Compounds

    Benzofuran: A simpler analog without the diketone structure.

    Benzothiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring.

    Indole: Contains a nitrogen atom instead of oxygen in the heterocyclic ring.

    Dibenzofuran: Features an additional fused benzene ring.

Uniqueness: 4-Benzoylfuran-2,3-dione is unique due to its diketone functionality, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and medicinal chemistry applications .

Properties

CAS No.

112996-44-8

Molecular Formula

C11H6O4

Molecular Weight

202.16 g/mol

IUPAC Name

4-benzoylfuran-2,3-dione

InChI

InChI=1S/C11H6O4/c12-9(7-4-2-1-3-5-7)8-6-15-11(14)10(8)13/h1-6H

InChI Key

AFVYHRINENZHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=COC(=O)C2=O

Origin of Product

United States

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